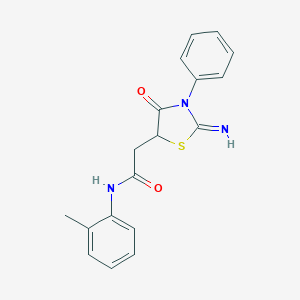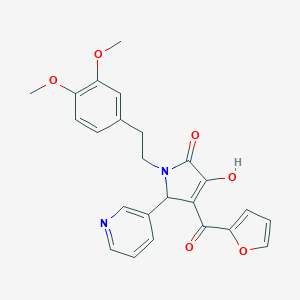![molecular formula C7H6N4O3S B228406 (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester, also known as MTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MTA is a member of the thiazole family of compounds, which are known for their diverse biological activities.
作用机制
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to exert its biological effects through a variety of mechanisms. One of the most well-known mechanisms is its ability to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase, which is involved in the regulation of DNA methylation. Additionally, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and physiological effects:
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer therapy, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial research, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have broad-spectrum activity against a variety of bacterial and fungal pathogens. In neuroprotection research, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in lab experiments is its relatively low solubility, which can make it challenging to work with in certain applications.
未来方向
There are many potential future directions for (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester.
2. Investigating the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as a therapeutic agent for various types of cancer.
3. Studying the mechanisms of action of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in different biological systems to better understand its potential applications.
4. Developing novel formulations of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester to improve its solubility and bioavailability.
5. Exploring the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as an antimicrobial agent for the treatment of bacterial and fungal infections.
6. Investigating the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is a promising compound that has the potential to be used in a variety of scientific applications. Its diverse biological activities and relatively low toxicity profile make it an attractive tool for studying complex biological processes. Further research is needed to fully understand the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester and to develop more effective methods for its synthesis and application.
合成方法
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester can be synthesized through a multistep process involving the reaction of thiosemicarbazide with various reagents. One of the most commonly used methods for synthesizing (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is the reaction of thiosemicarbazide with methyl acetoacetate, followed by cyclization and methylation.
科学研究应用
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been studied extensively for its potential applications in various scientific fields. Some of the most promising areas of research include cancer therapy, antimicrobial activity, and neuroprotection.
属性
分子式 |
C7H6N4O3S |
|---|---|
分子量 |
226.22 g/mol |
IUPAC 名称 |
methyl (2Z)-2-(2-amino-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetate |
InChI |
InChI=1S/C7H6N4O3S/c1-14-4(12)2-3-5(13)11-7(15-3)9-6(8)10-11/h2H,1H3,(H2,8,10)/b3-2- |
InChI 键 |
ONSSANYVXLRXPW-IHWYPQMZSA-N |
手性 SMILES |
COC(=O)/C=C\1/C(=O)N2C(=NC(=N2)N)S1 |
SMILES |
COC(=O)C=C1C(=O)N2C(=NC(=N2)N)S1 |
规范 SMILES |
COC(=O)C=C1C(=O)N2C(=NC(=N2)N)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
